molecular formula C17H14FNO3 B6409677 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid CAS No. 1261936-96-2

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid

Cat. No.: B6409677
CAS No.: 1261936-96-2
M. Wt: 299.30 g/mol
InChI Key: JESRTZOKSOJQHU-UHFFFAOYSA-N
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Description

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid is a chemical compound with the molecular formula C17H14FNO3 and a molecular weight of 299.30 g/mol.

Preparation Methods

The synthesis of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid involves several steps. One common method includes the reaction of 3-(Cyclopropylaminocarbonyl)phenylboronic acid with 5-fluorobenzoic acid under specific conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and metabolic pathways.

Comparison with Similar Compounds

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid can be compared with other similar compounds, such as:

    3-(Cyclopropylaminocarbonyl)phenylboronic acid: This compound shares a similar core structure but lacks the fluorine atom, which may result in different chemical and biological properties.

    3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid: This compound has a methoxy group instead of a fluorine atom, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

3-[3-(cyclopropylcarbamoyl)phenyl]-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c18-14-8-12(7-13(9-14)17(21)22)10-2-1-3-11(6-10)16(20)19-15-4-5-15/h1-3,6-9,15H,4-5H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESRTZOKSOJQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691742
Record name 3'-(Cyclopropylcarbamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-96-2
Record name 3'-(Cyclopropylcarbamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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